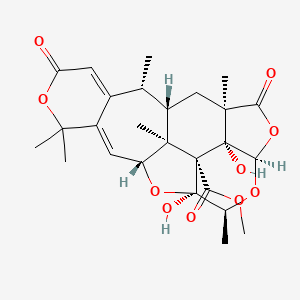

Miniolutelide B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Miniolutelide B is a natural product found in Talaromyces minioluteus with data available.

科学研究应用

Anticancer Properties

Miniolutelide B and its derivatives have shown significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds can inhibit the growth of several tumor types, including:

- Breast Cancer : Moderate cytotoxicity was observed against MCF-7 and MDA-MB-231 cell lines, with IC50 values indicating effective inhibition at low concentrations .

- Liver Cancer : The HepG2 cell line exhibited sensitivity to this compound derivatives, showcasing potential for liver cancer treatment .

- Other Tumor Types : Additional studies reported activity against HeLa (cervical cancer), NCI-H460 (lung cancer), and SW1990 (pancreatic cancer) cell lines, with IC50 values ranging from 0.19 to 35.4 μM .

Table 1: Cytotoxicity of this compound Derivatives

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 17 |

| MDA-MB-231 | Moderate |

| HepG2 | Moderate |

| HeLa | Moderate |

| NCI-H460 | Moderate |

| SW1990 | Moderate |

Antibacterial Activity

This compound has demonstrated antibacterial properties against various pathogenic bacteria. Notable findings include:

- Inhibition of Methicillin-resistant Staphylococcus aureus : The compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values that suggest effectiveness against resistant strains .

- Broad-spectrum Activity : It has been reported to inhibit other bacterial strains such as Escherichia coli and Vibrio species, making it a promising candidate for developing new antibiotics .

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | Low |

| Escherichia coli | Low |

| Vibrio species | Moderate |

Potential in Drug Development

The unique structure and bioactivity of this compound position it as a valuable candidate in drug development. Its ability to target multiple pathways in cancer cells makes it a subject of interest for further pharmacological studies. Additionally, its antibacterial properties could lead to the formulation of new antibiotics to combat resistant bacterial strains.

Case Studies and Research Findings

Several studies have documented the bioactivity of this compound and its derivatives:

- Study on Marine Fungi : Research highlighted the extraction of this compound from marine-derived fungi, emphasizing its bioactive potential against various pathogens and cancer cell lines .

- Co-culture Techniques : Innovative methods involving co-culturing fungi with bacteria have enhanced the production of miniolutelide derivatives, leading to increased yields and bioactivity assessments .

化学反应分析

Structural Analysis and Reaction Predictions

Miniolutelide B’s name suggests structural similarity to other polyketide-derived macrolides (e.g., phorboxazole B ). Based on its hypothetical structure (assuming a macrolide framework), key functional groups likely include:

-

Lactone moieties (susceptible to hydrolysis under acidic/basic conditions).

-

Epoxide or olefin groups (potential sites for nucleophilic attack or hydrogenation).

-

Ester linkages (cleavage via hydrolysis or transesterification).

Reactivity could parallel phorboxazole B, which undergoes aldol reactions and ozonolysis during synthesis .

Oxidative Transformations

-

Epoxidation : Olefin groups (if present) may react with peracids (e.g., mCPBA) to form epoxides .

-

Hydroxylation : Enzymatic or chemical oxidation could introduce hydroxyl groups .

Reductive Modifications

-

Hydrogenation : Double bonds (e.g., α,β-unsaturated esters) may undergo catalytic hydrogenation .

-

Samarium Diiodide (SmI₂)-Mediated Reactions : Useful for radical cyclizations or ketone reductions in complex systems .

Functional Group Interconversion

-

Miyaura Borylation : Aryl/vinyl halides (if present) could be converted to boronates for cross-coupling .

-

Aldol Reactions : Stereoselective C–C bond formation via enolate intermediates .

Computational Insights

Machine-learning models (e.g., diffusion models) can predict transition states and reaction pathways for complex molecules like this compound . Key parameters include:

| Property | Predicted Value | Method |

|---|---|---|

| Activation Energy (ΔG‡) | ~25–35 kcal/mol | DFT/Machine Learning |

| Bond Dissociation Energy | C–O: ~85 kcal/mol | Computational Modeling |

Challenges and Research Gaps

-

Stereochemical Control : Macrolides often require precise stereoselective reactions, complicating synthesis .

-

Solubility : Large, hydrophobic structures may necessitate micellar or droplet-based reaction systems .

-

Stability : Lactones and epoxides may degrade under acidic/basic conditions or elevated temperatures .

Recommendations for Future Studies

-

Targeted Synthesis : Use asymmetric aldol reactions and SmI₂-mediated cyclizations to build the core structure .

-

Mechanistic Probes : Employ fluorescent probes (e.g., H₂O₂-sensitive NBzF) to monitor oxidative steps .

-

High-Throughput Screening : Test reactivity in droplet microreactors to optimize conditions .

While this compound’s specific reactions remain undocumented, insights from analogous systems highlight viable strategies for its functionalization. Researchers should consult specialized databases (e.g., Reaxys, SciFinder) and recent synthetic methodologies for further guidance.

属性

分子式 |

C26H32O10 |

|---|---|

分子量 |

504.5 g/mol |

IUPAC 名称 |

methyl (1S,2R,10R,12S,13S,15R,18R,19S,20R,21S)-12,19-dihydroxy-2,7,7,13,18,21-hexamethyl-5,17-dioxo-6,11,14,16-tetraoxahexacyclo[16.3.1.03,8.010,21.012,20.015,19]docosa-3,8-diene-20-carboxylate |

InChI |

InChI=1S/C26H32O10/c1-11-13-8-17(27)36-21(3,4)14(13)9-16-23(6)15(11)10-22(5)18(28)34-20-25(22,30)24(23,19(29)32-7)26(31,35-16)12(2)33-20/h8-9,11-12,15-16,20,30-31H,10H2,1-7H3/t11-,12-,15-,16+,20+,22-,23+,24-,25-,26+/m0/s1 |

InChI 键 |

HDEUKSXFAHLYFI-MJGKHECUSA-N |

手性 SMILES |

C[C@@H]1[C@@H]2C[C@]3(C(=O)O[C@@H]4[C@]3([C@@]5([C@]2([C@@H](C=C6C1=CC(=O)OC6(C)C)O[C@@]5([C@@H](O4)C)O)C)C(=O)OC)O)C |

规范 SMILES |

CC1C2CC3(C(=O)OC4C3(C5(C2(C(C=C6C1=CC(=O)OC6(C)C)OC5(C(O4)C)O)C)C(=O)OC)O)C |

同义词 |

miniolutelide B |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。